molecular formula C10H9F2NO3S B2997979 2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid CAS No. 338793-67-2

2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B2997979
CAS No.: 338793-67-2
M. Wt: 261.24
InChI Key: RKEYYYKEKAYVOO-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid is an organic compound characterized by the presence of a difluoroaniline moiety, an oxoethyl group, and a sulfanylacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid typically involves the reaction of 2,4-difluoroaniline with a suitable oxoethylating agent, followed by the introduction of a sulfanylacetic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The difluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted difluoroaniline derivatives.

Scientific Research Applications

2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the oxoethyl and sulfanyl groups can participate in redox reactions or covalent modifications. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Shares the difluoroaniline moiety but lacks the oxoethyl and sulfanylacetic acid groups.

    2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfonyl}acetic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid is unique due to the combination of its difluoroaniline, oxoethyl, and sulfanylacetic acid groups, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (difluoroaniline) and electron-donating (sulfanyl) groups allows for versatile reactivity and interactions with various molecular targets.

Properties

IUPAC Name

2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3S/c11-6-1-2-8(7(12)3-6)13-9(14)4-17-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYYYKEKAYVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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